3-Phenylcyclobutanol vs. 1-Phenylcyclobutanol: Boiling Point and Density Differentiation
The position of the phenyl substituent on the cyclobutanol ring results in quantifiable differences in key physical properties when compared to its regioisomer, 1-phenylcyclobutanol. 3-Phenylcyclobutanol exhibits a predicted boiling point of 259.4 ± 29.0 °C at 760 mmHg . This differs from the boiling point of 1-phenylcyclobutanol, which is reported as 258.5 °C at 760 mmHg . Similarly, the predicted density of 3-phenylcyclobutanol is 1.121 ± 0.06 g/cm³ , while that of 1-phenylcyclobutanol is 1.134 g/cm³ . These differences, while modest, can influence purification methods such as distillation and serve as quality control metrics to confirm the identity and purity of the regioisomer procured.
| Evidence Dimension | Physical Properties (Boiling Point, Density) |
|---|---|
| Target Compound Data | Boiling Point: 259.4 ± 29.0 °C; Density: 1.121 ± 0.06 g/cm³ |
| Comparator Or Baseline | 1-Phenylcyclobutanol (CAS 935-64-8): Boiling Point: 258.5 °C; Density: 1.134 g/cm³ |
| Quantified Difference | Boiling Point: +0.9 °C (predicted); Density: -0.013 g/cm³ |
| Conditions | Predicted values at 20 °C and 760 mmHg. |
Why This Matters
Confirms procurement of the correct regioisomer via measurable physical constants, which is critical for reproducing synthetic protocols and biological assays.
